Tetrakis(dimethylamino)tin
Beschreibung
Contextualization within Organometallic Chemistry: From Fundamental Synthesis to Advanced Applications
The study of tetrakis(dimethylamino)tin falls squarely within the realm of organometallic chemistry, a field that explores compounds containing at least one chemical bond between a carbon atom of an organic compound and a metal. The synthesis of this compound is a foundational aspect of its research trajectory. A common synthetic route involves the reaction of tin(IV) chloride with a lithium amide or dimethylamine (B145610). ontosight.aismolecule.com This method provides a basis for producing the high-purity TDMASn required for advanced applications.
The trajectory of research on this compound has evolved from these fundamental synthetic explorations to its use in cutting-edge materials science. ontosight.ai Initially, the focus was on understanding its synthesis, reactivity, and basic chemical properties. rsc.org However, its volatility and reactivity have made it a prime candidate for chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques, which are crucial for the fabrication of thin films in the electronics industry. northwestern.edu
The Significance of this compound as a Versatile Chemical Precursor
The importance of this compound lies in its role as a precursor for synthesizing other tin-containing compounds and materials. ontosight.ai Its high reactivity, stemming from the labile tin-nitrogen bonds, allows for controlled chemical transformations. ontosight.ai This property is particularly valuable in the deposition of tin oxide (SnO₂) thin films, a transparent conducting oxide with wide-ranging technological applications. jksus.orgresearchgate.net
The use of TDMASn as a precursor offers several advantages over traditional halogenated tin sources like tin(IV) chloride. northwestern.edu Halogenated precursors can introduce corrosive byproducts that can damage deposition equipment. northwestern.edu TDMASn, in contrast, allows for lower deposition temperatures and produces less corrosive byproducts, making it a more desirable option for many industrial processes. northwestern.eduresearchgate.net
Scope and Structure of Academic Research on this compound
Academic research on this compound is multifaceted, spanning from fundamental synthetic chemistry to applied materials science. Key areas of investigation include:
Synthesis and Characterization: Researchers continue to explore and optimize synthetic routes to produce high-purity TDMASn. google.com Detailed characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry is crucial for understanding its properties. rsc.org
Deposition of Tin-Containing Films: A significant body of research focuses on the use of TDMASn in ALD and CVD processes to deposit thin films of tin oxide and other tin-based materials. northwestern.edujksus.orgaip.org Studies investigate the influence of deposition parameters, such as temperature and co-reactants (e.g., water, ozone, hydrogen peroxide), on the properties of the resulting films. northwestern.eduaip.org
Applications of Deposited Films: The properties of thin films derived from TDMASn are extensively studied for their potential applications in various technologies. These include transparent conductive electrodes for solar cells and displays, gas sensors, and low-emissivity coatings for windows. northwestern.edujksus.org
The following table provides a summary of key properties and research findings related to this compound:
| Property/Research Area | Finding |
| Chemical Formula | Sn[N(CH₃)₂]₄ |
| Appearance | Colorless to pale-yellow liquid strem.com |
| Synthesis | Reaction of tin(IV) chloride with a lithium amide or dimethylamine ontosight.aismolecule.com |
| Key Application | Precursor for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of tin oxide (SnO₂) thin films northwestern.edu |
| Advantages as a Precursor | Lower deposition temperatures and less corrosive byproducts compared to halogenated tin precursors northwestern.eduresearchgate.net |
| ALD Growth Rate | Varies with temperature; for example, ~2.0 Å/cycle at 30 °C and 0.70 Å/cycle at 150 °C when using water as a co-reactant aip.org |
| Properties of SnO₂ Films | High transparency (up to 94% for a 140 nm film) and electrical conductivity researchgate.net |
Structure
2D Structure
Eigenschaften
IUPAC Name |
N-methyl-N-[tris(dimethylamino)stannyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H6N.Sn/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXTVQNIFGXMSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Sn](N(C)C)(N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40147660 | |
| Record name | Tetrakis(dimethylamino)tin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1066-77-9 | |
| Record name | Tetrakis(dimethylamino)tin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrakis(dimethylamino)tin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dimethyl[tris(dimethylamino)stannyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Mechanistic Investigations of Tetrakis Dimethylamino Tin
Established Synthetic Pathways for Tetrakis(dimethylamino)tin
This compound, with the chemical formula Sn[N(CH₃)₂]₄, is a volatile, colorless liquid that serves as a key precursor in materials science, particularly for the deposition of tin-containing thin films. evitachem.com Its synthesis is most commonly achieved through the reaction of a tin(IV) halide with an appropriate amine reagent.
Reactions Involving Tin(IV) Halides and Amine Reagents
The primary and most widely employed synthetic route to this compound involves the salt metathesis reaction between a tin(IV) halide, typically tin(IV) chloride (SnCl₄), and a lithium dialkylamide, specifically lithium dimethylamide (LiN(CH₃)₂). evitachem.comwikipedia.org This reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions with moisture or oxygen. evitachem.com
SnCl₄ + 4 LiN(CH₃)₂ → Sn[N(CH₃)₂]₄ + 4 LiCl
This synthesis is generally carried out in a non-polar organic solvent, such as diethyl ether or hexane, to facilitate the reaction and subsequent separation of the lithium chloride (LiCl) byproduct. evitachem.com The reaction is exothermic and requires careful temperature control to ensure the purity of the final product. evitachem.com Following the reaction, purification is typically achieved through distillation under reduced pressure or sublimation. evitachem.com
A similar approach is used for the synthesis of the analogous titanium compound, tetrakis(dimethylamino)titanium (B1230069), where titanium tetrachloride is reacted with lithium dimethylamide. wikipedia.orggoogle.com
Table 1: Reaction Parameters for the Synthesis of this compound via Salt Metathesis
| Parameter | Condition |
| Tin(IV) Halide | Tin(IV) chloride (SnCl₄) |
| Amine Reagent | Lithium dimethylamide (LiN(CH₃)₂) |
| Solvent | Diethyl ether or Hexane |
| Atmosphere | Inert (e.g., nitrogen, argon) |
| Purification | Distillation under reduced pressure or sublimation |
Alternative Synthetic Approaches to this compound
While the salt metathesis reaction is the most common laboratory-scale synthesis, the application of this compound as a precursor in thin film deposition techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) can be considered an in-situ synthetic application. northwestern.edunih.govwarshel.com In these processes, the this compound vapor is introduced into a reaction chamber where it reacts with a co-reagent on a substrate surface to form tin-containing films, such as tin oxide (SnO₂). northwestern.eduresearchgate.net
For instance, in the ALD of tin oxide, this compound and an oxidant like hydrogen peroxide or water are sequentially pulsed into the reactor. northwestern.eduaip.org The precursor reacts with the surface functional groups, leading to the deposition of a monolayer of the desired material. nih.gov This method allows for precise control over film thickness and conformation at low temperatures. northwestern.eduresearchgate.net
Fundamental Reactivity of this compound
The reactivity of this compound is largely dictated by the polar Sn-N bonds, which are susceptible to cleavage by protic reagents and other electrophiles.
Ligand Exchange Reactions and Substitution Kinetics
This compound readily undergoes ligand exchange reactions with a variety of protic reagents. evitachem.com These reactions involve the substitution of one or more dimethylamino groups with other ligands. For example, it reacts with tris(aminoalkyl)amines to form azastannatranes. gelest.com It also undergoes substitution reactions with other amines or phosphines. evitachem.com The high reactivity towards protic reagents is a key characteristic of this compound. evitachem.com
The kinetics of ligand substitution reactions involving similar metal-amino complexes have been studied, and they often proceed through associative or dissociative mechanisms depending on the nature of the metal center, the ligands, and the incoming nucleophile. inorgchemres.orgchemijournal.com For this compound, the substitution is generally facile due to the lability of the tin-nitrogen bond.
Oxidation and Hydrolysis Pathways of this compound
Oxidation: this compound can be oxidized to form tin oxides. evitachem.com This is the basis for its use as a precursor in the deposition of tin oxide thin films, where an oxidizing agent such as oxygen, ozone, or hydrogen peroxide is used. northwestern.eduresearchgate.net The oxidation state of tin in the resulting oxide can be influenced by the reaction conditions.
Sn[N(CH₃)₂]₄ + 4 H₂O → Sn(OH)₄ + 4 HN(CH₃)₂
The initial hydrolysis product, tin(IV) hydroxide (B78521), is often unstable and can subsequently dehydrate to form various tin oxides.
Degradation Mechanisms of this compound Under Processing Conditions
Under the elevated temperatures often employed in ALD and CVD processes, this compound can undergo thermal degradation. nih.govresearcher.lifenih.gov Research has shown that a significant degradation pathway for this compound (TDMASn) involves its conversion to bis(dimethylamido)tin(II) (BDMASn) via a Sn-imine complex intermediate. nih.govresearcher.lifenih.gov
This degradation can occur at temperatures relevant to ALD processing and has been found to impact the electronic properties of the resulting tin oxide films. researcher.lifenih.gov While the degradation does not significantly affect the growth kinetics or morphology of the deposited films, it can lead to a higher electrical resistance in the final material. researcher.lifenih.gov This is attributed to different oxidation mechanisms of the degradation products. researcher.lifenih.gov The presence of Sn(II) species from the degradation can influence the final Sn(IV)/Sn(II) ratio in the tin oxide film. nih.gov Studies on the thermal decomposition of the analogous titanium compound, tetrakis(dimethylamido)titanium, have also indicated complex decomposition pathways involving the formation of intermediates. acs.org
Coordination Chemistry and Structural Elucidation of Tetrakis Dimethylamino Tin Derivatives
Molecular Structure and Bonding Characteristics of Tetrakis(dimethylamino)tin
This compound, with the chemical formula Sn(N(CH₃)₂)₄, is a key precursor in the synthesis of various tin-containing materials. researchgate.netnorthwestern.edu Its reactivity and the structure of its derivatives are fundamentally governed by its own molecular and electronic architecture.
Geometric and Electronic Structure Analysis
The molecular geometry of this compound is characterized by a central tin atom bonded to four dimethylamino (-N(CH₃)₂) ligands. X-ray crystallography and electron diffraction studies have confirmed a tetrahedral arrangement of the four nitrogen atoms around the central tin atom. researchgate.net This tetrahedral coordination is typical for Sn(IV) compounds with four identical, sterically undemanding ligands. The molecule is monomeric in the gas phase, in solution, and in the solid state. researchgate.net
The bonding in this compound involves sigma (σ) bonds between the tin atom and the nitrogen atoms of the dimethylamino groups. The electronic structure is characterized by the presence of lone pairs of electrons on the nitrogen atoms, which can influence the compound's Lewis basicity and reactivity. Theoretical studies and photoelectron spectroscopy have been employed to understand the electronic transitions and ionization energies of the molecule. bath.ac.uk
| Parameter | Value | Reference |
|---|---|---|
| Coordination Geometry | Tetrahedral | researchgate.net |
| Sn-N Bond Length | ~2.05 Å | Theoretical Models |
| N-Sn-N Bond Angle | ~109.5° | researchgate.net |
Spectroscopic Signatures of this compound
The structural features of this compound are reflected in its spectroscopic data. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools for its characterization. ereztech.comelsevierpure.com
¹H NMR Spectroscopy: The proton NMR spectrum typically shows a single resonance for the methyl protons of the dimethylamino groups, indicating that all the methyl groups are chemically equivalent in solution at room temperature. This is consistent with the tetrahedral symmetry of the molecule.
¹³C NMR Spectroscopy: Similarly, the carbon-13 NMR spectrum exhibits a single signal for the methyl carbons.
¹¹⁹Sn NMR Spectroscopy: The tin-119 NMR spectrum provides direct information about the chemical environment of the tin nucleus. For this compound, a single resonance is observed in a region characteristic of tetracoordinate Sn(IV) compounds. The chemical shift can be sensitive to solvent and temperature. bath.ac.uk
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorptions corresponding to the C-H stretching and bending vibrations of the methyl groups. The Sn-N stretching vibrations are typically observed in the lower frequency region of the spectrum.
| Spectroscopic Technique | Key Features | Reference |
|---|---|---|
| ¹H NMR | Singlet for -N(CH₃)₂ protons | ereztech.com |
| ¹³C NMR | Singlet for -N(CH₃)₂ carbons | elsevierpure.com |
| ¹¹⁹Sn NMR | Singlet characteristic of tetracoordinate Sn(IV) | bath.ac.uk |
| IR Spectroscopy | C-H and Sn-N stretching and bending modes | libretexts.org |
Synthesis and Characterization of Novel Coordination Complexes Derived from this compound
The reactivity of the Sn-N bonds in this compound allows for the synthesis of a variety of coordination complexes through reactions such as transamination.
Azastannatranes Formation and Properties
Azastannatranes are a class of polycyclic compounds featuring a tin atom in a transannularly bridged coordination environment. These compounds are of interest due to their unique structural features and potential applications in catalysis and materials science. researchgate.net
The synthesis of azastannatranes can be achieved through the reaction of this compound with tris(aminoalkyl)amines, such as tris(2-aminoethyl)amine (B1216632) (tren). gelest.com The reaction proceeds via a transamination process where the dimethylamino groups are displaced by the amino groups of the tren ligand, leading to the formation of the caged atrane structure. The general reaction can be represented as:
Sn(NMe₂)₄ + N(CH₂CH₂NH₂)₃ → Sn(N(CH₂CH₂)₃N) + 4 HNMe₂
The resulting azastannatrane possesses a trigonal-bipyramidal geometry around the tin atom, with the apical positions occupied by the tertiary nitrogen of the tren ligand and the exocyclic substituent on the tin atom (which in this case would be a remaining dimethylamino group if the reaction is not driven to completion, or another substituent introduced intentionally). The equatorial positions are occupied by the three nitrogen atoms from the arms of the tren ligand.
The properties of azastannatranes are largely dictated by the nature of the substituents on the tin atom and the ligand framework. They are typically crystalline solids and can be characterized by various spectroscopic techniques, including NMR and IR spectroscopy, as well as single-crystal X-ray diffraction to definitively establish their molecular structure. researchgate.net
Heterometallic Compounds via Reactions with Metal Carbonyls (Analogy to Ti, Zr, Hf Systems)
While the direct reaction of this compound with metal carbonyls is not extensively documented in the literature, the reactivity of analogous tetrakis(dialkylamino) compounds of other Group 4 and 14 elements provides a strong basis for predicting the formation of heterometallic compounds. Specifically, the reactions of tetrakis(dimethylamino)titanium (B1230069) (Ti(NMe₂)₄), -zirconium (Zr(NMe₂)₄), and -hafnium (Hf(NMe₂)₄) with metal carbonyls such as iron pentacarbonyl (Fe(CO)₅) and nickel tetracarbonyl (Ni(CO)₄) have been studied. agh.edu.pl
These reactions typically lead to the formation of addition compounds where the metal amide acts as a Lewis base and coordinates to the metal carbonyl. The interaction often involves the displacement of one or more carbonyl ligands or the formation of bridging structures. For instance, the reaction between Ti(NMe₂)₄ and Fe(CO)₅ has been shown to produce heterobimetallic complexes. digitellinc.com
By analogy, it is proposed that this compound could react with metal carbonyls to form novel heterometallic compounds containing a Sn-M bond (where M is the transition metal from the carbonyl complex). The reaction could proceed as follows:
Sn(NMe₂)₄ + Mₓ(CO)ᵧ → (Me₂N)₃Sn-M(CO)z + HNMe₂ + other products
The resulting heterometallic compounds would be of significant interest due to the potential for cooperative reactivity between the two different metal centers. The characterization of such compounds would rely heavily on spectroscopic methods. uvic.ca
IR Spectroscopy: The C-O stretching frequencies (ν(CO)) in the IR spectrum are particularly informative. libretexts.orgwikipedia.org Coordination of the tin fragment to the metal carbonyl would likely lead to a shift in the ν(CO) bands to lower wavenumbers, indicating an increase in electron density on the transition metal center, which is then back-donated into the π* orbitals of the CO ligands. libretexts.org
NMR Spectroscopy: Multinuclear NMR spectroscopy (¹H, ¹³C, ¹¹⁹Sn, and potentially the transition metal nucleus if active) would be crucial for elucidating the structure of these complexes in solution.
Mass Spectrometry: Electrospray mass spectrometry can be a valuable tool for identifying the molecular ions of these novel heterometallic species. uvic.ca
The properties of these hypothetical tin-containing heterometallic compounds would be expected to be influenced by the nature of both the tin and the transition metal, as well as the stoichiometry of the reactants.
Advanced Materials Deposition and Engineering Utilizing Tetrakis Dimethylamino Tin As a Precursor
Atomic Layer Deposition (ALD) of Tin-Containing Thin Films
Atomic Layer Deposition is a thin-film deposition technique based on the sequential use of self-limiting gas-solid reactions. TDMASn is a favored precursor for SnO₂ ALD due to its high reactivity and a suitable thermal window, with decomposition generally occurring between 250-300°C. aip.org This allows for the deposition of tin oxide films at temperatures low enough to be compatible with sensitive substrates, such as those used in perovskite solar cells. aip.org
The growth per cycle (GPC) in SnOₓ ALD using TDMASn is highly dependent on the chosen co-reactant and the deposition temperature. When paired with hydrogen peroxide (H₂O₂), a GPC of approximately 1.2 Å/cycle is achievable. researchgate.net Studies have shown that H₂O₂ often yields higher growth rates compared to other oxidants like ozone (O₃) and water (H₂O). northwestern.edu For instance, at 175°C, H₂O₂ produced a GPC of 1.3 Å/cycle, while O₃ and H₂O resulted in 0.89 and 0.61 Å/cycle, respectively. northwestern.edu
The deposition temperature plays a crucial role in the growth kinetics. In a TDMASn/H₂O₂ process, the growth rate was observed to decrease steadily from 1.58 Å/cycle at 50°C to 0.83 Å/cycle at 325°C. northwestern.edu This trend is consistent with the temperature-dependent density of surface hydroxyl groups. northwestern.edu Conversely, when using water as the co-reactant, the growth rate was found to increase at lower temperatures, reaching up to ~2.0 Å/cycle at 30°C compared to 0.70 Å/cycle at 150°C. aip.orgresearchgate.net An abrupt increase in growth rate to 2.56 Å/cycle at 350°C in the H₂O₂ process indicates the onset of thermal decomposition of the TDMASn precursor, leading to a non-self-limited growth regime. northwestern.edu
Process optimization involves tuning precursor pulse and purge times to ensure self-limiting surface reactions. For the TDMASn/H₂O₂ process, saturation of the growth rate was observed with H₂O₂ exposure times of approximately 1 second. northwestern.edu In situ quartz crystal microbalance (QCM) measurements have been instrumental in understanding the growth mechanism and optimizing the timing sequences for complete reactions and purging of byproducts. researchgate.netnorthwestern.edu
Table 1: Growth Per Cycle (GPC) of SnOₓ ALD with TDMASn
| Co-reactant | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Reference |
|---|---|---|---|
| H₂O₂ | 50-300 | 1.2 (average) | researchgate.net |
| H₂O₂ | 175 | 1.3 | northwestern.edu |
| O₃ | 175 | 0.89 | northwestern.edu |
| H₂O | 175 | 0.61 | northwestern.edu |
| H₂O | 30 | ~2.0 | aip.orgresearchgate.net |
| H₂O | 150 | 0.70 | aip.orgresearchgate.net |
The surface chemistry of TDMASn-based ALD involves sequential reactions between the precursor and a co-reactant on the substrate surface. When using an oxidant like hydrogen peroxide or water, the process is generally understood to proceed via the following steps:
TDMASn Pulse: The TDMASn precursor reacts with surface hydroxyl (-OH) groups, leading to the release of dimethylamine (B145610) (HDMA) as a byproduct and the formation of a tin-containing surface species. researchgate.netnorthwestern.edu
Surface-OH* + Sn(N(CH₃)₂)₄ → Surface-O-Sn(N(CH₃)₂)₃* + HN(CH₃)₂
Purge: Excess TDMASn and the dimethylamine byproduct are purged from the reactor.
Co-reactant Pulse (e.g., H₂O₂ or H₂O): The co-reactant is introduced and reacts with the remaining dimethylamino ligands on the surface, forming more dimethylamine and regenerating the hydroxylated surface for the next cycle. researchgate.netnorthwestern.edu
Surface-O-Sn(N(CH₃)₂)₃* + H₂O → Surface-O-SnO(OH)* + 3HN(CH₃)₂
In-situ studies using quartz crystal microbalance (QCM) and quadrupole mass spectrometry (QMS) have provided insights into these reactions. QMS measurements have confirmed the release of dimethylamine (m/e=44) during both the TDMASn and the co-reactant pulses, supporting the proposed ligand-exchange mechanism. researchgate.net QCM analysis of the TDMASn/H₂O₂ process suggests that, on average, about three of the four dimethylamino ligands are released during the initial TDMASn pulse. aip.org The remaining ligands are then removed during the subsequent H₂O₂ pulse. aip.org The slow desorption of the dimethylamine byproduct can sometimes affect the saturation of the TDMASn reaction. northwestern.edu
The stability and purity of the TDMASn precursor are critical for achieving high-quality ALD-SnOₓ films with consistent properties. TDMASn can undergo significant degradation, particularly under the prolonged heating (e.g., 80°C or higher) typical in ALD systems. researchgate.net This degradation pathway involves the transformation of tetrakis(dimethylamido)tin(IV) into bis(dimethylamido)tin(II) via a Sn-imine complex. nih.govuvic.ca
Interestingly, studies have shown that this degradation does not significantly affect the growth kinetics or the surface morphology of the resulting SnOₓ films. researchgate.netnih.govuvic.ca However, the electronic properties of the films are notably deteriorated. Films deposited from a degraded precursor exhibit approximately double the electrical resistance. researchgate.netnih.govuvic.ca This is attributed to different oxidation mechanisms of the degradation products. nih.gov The negative impact of using degraded TDMASn is particularly evident in device performance; for example, perovskite solar cells incorporating these higher-resistance SnOₓ films show a significant drop in power conversion efficiency, mainly due to losses in charge transport and transfer. researchgate.netnih.govnih.gov These findings highlight the critical need for strategies to stabilize the TDMASn precursor or to identify more stable alternatives to ensure the reliability and efficiency of devices fabricated using this ALD process. nih.govuvic.ca
Plasma-Enhanced Atomic Layer Deposition (PEALD) offers an alternative to thermal ALD, often enabling deposition at lower temperatures due to the higher reactivity of plasma species. aip.org TDMASn has been successfully used with oxygen plasma to deposit SnO₂ films at temperatures as low as 60°C. aip.orgacs.org
In a PEALD process using TDMASn and an oxygen/argon plasma, the substrate temperature significantly influences the film properties. nih.gov The process can produce films with a mixture of SnO₂ and oxygen-deficient Sn₃O₄ phases. nih.gov The growth per cycle and film quality are optimized within a specific temperature window; temperatures below 150°C can lead to precursor condensation, while temperatures above 300°C may cause precursor desorption, both of which degrade film quality. nih.gov One study found an optimal deposition temperature of 300°C, which yielded the highest charge carrier mobility of 12.89 cm² V⁻¹ s⁻¹. nih.gov The resistivity of PEALD SnO₂ films is also strongly dependent on the deposition temperature, decreasing by several orders of magnitude as the temperature increases from 90°C to 210°C. aip.org
Table 2: PEALD SnOₓ Process Parameters and Film Properties
| Precursor System | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Key Film Property | Reference |
|---|---|---|---|---|
| Sn(DMP)₄ / O₂ Plasma | 60 | 0.42 | On/off ratio of 10⁷ in TFTs | acs.org |
| Sn(DMP)₄ / O₂ Plasma | 150 | 0.27 | High purity and smooth films | acs.org |
| TDMASn / O₂ Plasma | 90-210 | Not specified | Resistivity decreases by 5 orders of magnitude with increasing temperature | aip.org |
| TDMASn / O₂/Ar Plasma | 300 | Not specified | Highest mobility of 12.89 cm² V⁻¹ s⁻¹ | nih.gov |
TDMASn is also a crucial precursor for the ALD of ternary metal oxides, most notably Indium Tin Oxide (ITO). ITO is a widely used transparent conducting oxide (TCO). In this process, ALD cycles for indium oxide and tin oxide are alternated to achieve the desired Sn doping concentration in the In₂O₃ matrix.
A common approach for ITO ALD involves using an indium precursor like trimethylindium (B1585567) (TMI) or cyclopentadienyl (B1206354) indium (InCp) with an oxidant (like ozone or O₂ plasma) for the indium oxide sub-cycles, and TDMASn with an oxidant for the tin oxide sub-cycles. rsc.orgaip.orgnih.govgoogle.com The ratio of SnO₂ to In₂O₃ cycles is varied to control the tin content and, consequently, the optoelectronic properties of the ITO film. rsc.org
For instance, in a PEALD process using cyclopentadienyl indium and TDMASn with an oxygen plasma, a SnO₂ cycle ratio of 5% resulted in a low resistivity of 2.9 × 10⁻⁴ Ω·cm and a high mobility of 52 cm² V⁻¹ s⁻¹. rsc.org This process can yield single-crystalline-like ITO films with high doping efficiency. rsc.org Similarly, a thermal ALD process using TMI, TDMASn, and ozone at 140°C produced as-deposited IO films with a resistivity as low as 1.4 × 10⁻³ Ω·cm. aip.org
Chemical Vapor Deposition (CVD) of Tin-Based Materials
While ALD is prominent for its precision, Chemical Vapor Deposition (CVD) is another important technique where TDMASn can be used as a precursor. aip.orgresearchgate.net In CVD, precursors are introduced into a reaction chamber simultaneously, and film growth occurs through chemical reactions on the heated substrate surface. The principles of precursor reactivity and by-product formation observed in ALD are also relevant to CVD. For example, the reaction of metal-amido precursors like tetrakis(dimethylamido)titanium (a compound chemically similar to TDMASn) with ammonia (B1221849) in CVD processes for titanium nitride (TiN) has been studied extensively, revealing reversible transamination reactions that can be controlled to manage the deposition rate. google.comacs.org Similar gas-phase kinetics and surface reactions are expected to govern the CVD of tin-based materials from TDMASn, although specific research focusing solely on TDMASn in CVD is less common in the provided literature compared to its use in ALD. The use of co-reactants like hydrazine (B178648) with amido-metal precursors in CVD has been shown to lower deposition temperatures and reduce impurities in the final film, a strategy that could be applicable to TDMASn-based CVD as well. researchgate.net
Compound Index
Mechanistic Investigations of Tetrakis(dimethylamino)tin in CVD Processes
Chemical Vapor Deposition (CVD) and the related technique of Atomic Layer Deposition (ALD) are powerful methods for producing thin, uniform films on various substrates. The choice of precursor is critical to the success of these processes, and this compound has been identified as a promising candidate for the deposition of tin-containing materials, particularly tin oxide (SnO₂). ipme.ru
In ALD processes, this compound is used in conjunction with an oxidizing agent, such as water (H₂O), hydrogen peroxide (H₂O₂), or ozone (O₃). ipme.ru The mechanism involves sequential, self-limiting reactions on the substrate surface. For instance, when using H₂O₂ as the oxidant, the process is believed to proceed through the formation of surface hydroxyl groups, which then react with the incoming this compound molecules. northwestern.edu In-situ quartz crystal microbalance (QCM) and quadrupole mass spectrometry (QMS) have been employed to study the reaction mechanisms, providing insights into the surface chemistry and the byproducts of the deposition process. northwestern.eduresearchgate.net
The deposition temperature plays a crucial role in the growth rate and properties of the resulting films. For example, in the ALD of SnO₂ using this compound and H₂O₂, the growth rate has been observed to decrease as the deposition temperature increases. northwestern.edu This is attributed to a reduction in the density of surface hydroxyl groups at higher temperatures. northwestern.edu Similarly, when using water as the oxidant, the growth rate was found to increase at lower temperatures. researchgate.net
The choice of oxidant also influences the deposition characteristics. Studies have shown that H₂O₂ can lead to higher growth rates compared to water or ozone. researchgate.net The development of non-halogenated precursors like this compound is a significant advancement, as it helps to avoid issues like corrosion and agglomeration that can occur with halogenated precursors such as tin(IV) chloride (SnCl₄). northwestern.edu
Synthesis of Nanostructured Tin Materials
The versatility of this compound extends to the synthesis of various nanostructured tin materials, including thin films, nanoparticles, and composites with carbon-based materials.
This compound is a key precursor for fabricating transparent conducting tin oxide (SnO₂) thin films through methods like ALD and spin coating. jksus.orguj.ac.za In a spin-coating process, a sol-gel is prepared by dissolving this compound in a solution containing 1-butanol (B46404) and nitric acid. jksus.org The resulting gel is then spin-coated onto a substrate and annealed at various temperatures to form crystalline SnO₂ thin films. jksus.org The properties of these films, such as their crystal structure, thickness, and optical transparency, are highly dependent on the annealing temperature. jksus.org For instance, the optical band gap of the SnO₂ films has been observed to decrease with increasing annealing temperature. jksus.org
The deposition of SnO₂ films via ALD using this compound has been successfully demonstrated on a variety of substrates, including silicon and glass. northwestern.eduresearchgate.net This method allows for the growth of smooth, conformal, and amorphous films at low temperatures. northwestern.eduresearchgate.net Post-deposition annealing can be used to induce crystallization of the amorphous films into polycrystalline rutile SnO₂. researchgate.net
Table 1: Deposition Parameters and Properties of SnO₂ Thin Films from this compound
| Deposition Method | Oxidant/Co-reactant | Substrate | Deposition Temperature (°C) | Growth Rate (Å/cycle) | Film Properties |
| ALD northwestern.edu | H₂O₂ | Si(100) | 50-300 | 1.2 (average) | Smooth, conformal, amorphous |
| ALD researchgate.net | H₂O | Si(100), Glass | 30-200 | 0.70 - 2.0 | Amorphous, smooth |
| Spin Coating jksus.org | 1-butanol, HNO₃ | Glass | Annealing at 250-550 | N/A | Polycrystalline |
Beyond thin films, this compound is also utilized in the synthesis of tin oxide nanoparticles. ontosight.aichalcogen.ro These nanoparticles can be produced through various chemical methods, with the precursor playing a central role in the formation and properties of the resulting nanomaterials. ontosight.ai
This compound has been explored for the surface modification of carbon electrode materials. sigmaaldrich.comchemicalbook.comutexas.edu By depositing thin, stable metal oxide films on the surface of carbon electrodes, it is possible to enhance their electrochemical properties. sigmaaldrich.comutexas.edu This is particularly relevant for applications in areas such as electrocatalysis and energy storage. utexas.eduugent.be
Furthermore, this precursor is instrumental in fabricating ultrathin layers of SnO₂ on carbon nanotubes. sigmaaldrich.comsigmaaldrich.com This coating can significantly improve the performance of carbon nanotubes when used as anodes in lithium-ion batteries, leading to enhanced cycling stability and rate capability. sigmaaldrich.com The controlled decomposition of this compound in the presence of carbon nanotubes allows for the formation of tin-doped carbon nanotubes, a material with potential applications in various fields. smolecule.com
Catalytic Applications and Mechanistic Understanding of Tetrakis Dimethylamino Tin
Tetrakis(dimethylamino)tin as a Catalyst or Precursor in Organic Reactions
This compound (TDMASn) primarily serves as a versatile precursor for the synthesis of complex catalytic materials, particularly through techniques like atomic layer deposition (ALD). ontosight.aigelest.com Its high reactivity and volatility make it an ideal molecule for precisely depositing tin onto various substrates, thereby modifying their catalytic properties or creating new active sites. gelest.com
A notable application is in the creation of bimetallic catalysts. For instance, TDMASn has been used to modify the surface of silicalite-1 (S-1), a support material that typically lacks suitable sites for metal chemisorption. acs.org By exposing the S-1 surface to TDMASn, tin nucleation sites are created. Subsequent deposition of platinum results in a Pt/TDMASn/S-1 catalyst. This material exhibits a smaller Pt particle size and stronger metal-support interactions compared to catalysts prepared without the TDMASn modification. acs.org These structural enhancements lead to significantly higher initial propane (B168953) conversion in the propane dehydrogenation (PDH) reaction, demonstrating that TDMASn acts as a crucial precursor for creating effective promoters in heterogeneous catalysis. acs.org
Similarly, TDMASn is employed in the vapor phase conversion of platinum nanoparticles (NPs) into platinum-tin (Pt-Sn) bimetallic nanoparticles (BMNPs). ugent.be In this process, sequential pulses of TDMASn and hydrogen gas (H2) are used to controllably dope (B7801613) pre-deposited Pt NPs with tin. This method allows for the formation of PtxSny nanoalloys with controlled stoichiometry, which is critical for a wide range of catalytic applications. ugent.be
Electrochemical Reduction of Carbon Dioxide to Formate (B1220265) with Tin-Based Catalysts (Precursor Role of TDMASn)
The electrochemical CO2 reduction reaction (CO2RR) is a promising strategy for converting harmful CO2 emissions into valuable chemicals and fuels, with formic acid (or its conjugate base, formate) being a particularly important product. sciencedaily.com Tin (Sn)-based materials have been identified as highly effective electrocatalysts for this conversion, demonstrating excellent selectivity and activity for formate production. sciencedaily.comnih.gov TDMASn has emerged as a key precursor in fabricating some of the most advanced and efficient tin-based catalysts for this reaction, particularly those derived from tin sulfide (B99878). scholaris.cafudan.edu.cn
Design and Synthesis of Sulfide-Derived Tin Catalytic Sites
A highly effective strategy for boosting the catalytic performance of tin involves the incorporation of sulfur to create sulfide-derived tin active sites. fudan.edu.cnnorthwestern.edu TDMASn is an ideal precursor for this process, especially when combined with atomic layer deposition (ALD). The synthesis involves the sequential reaction of TDMASn and hydrogen sulfide (H2S) on a substrate, such as gold (Au) nanoneedles. scholaris.caugent.be
The ALD process allows for the precise, layer-by-layer deposition of tin sulfide (SnSx) thin films. scholaris.ca This technique provides excellent control over the film thickness and the sulfur content. scholaris.caugent.be Following the deposition, the SnSx film is subjected to an in-situ electrochemical reduction step. This crucial step removes a majority of the sulfur atoms from the film, which distorts the tin lattice and generates a high density of under-coordinated tin atoms. fudan.edu.cnnorthwestern.edu
High-resolution transmission electron microscopy (HRTEM) reveals that this process transforms the initially polycrystalline tin sulfide into a thin, amorphous tin layer on the surface. scholaris.ca This amorphous layer is rich in the highly active under-coordinated tin sites that are crucial for catalysis. The resulting material, a sulfur-modulated tin catalyst denoted as Sn(S), demonstrates exceptional performance in the CO2RR to formate. scholaris.cafudan.edu.cn These catalysts have achieved geometric formate partial current densities of approximately 55 mA/cm² at -0.75 V (vs. RHE) with a high Faradaic efficiency of over 93%. scholaris.cafudan.edu.cn Furthermore, they exhibit excellent long-term stability, showing negligible degradation after 40 hours of continuous operation. scholaris.cafudan.edu.cn
| Catalyst | Potential (V vs. RHE) | Current Density (mA cm⁻²) | Formate Faradaic Efficiency (%) | Reference |
| Sn(S)/Au | -0.75 | 55 | 93.3 | scholaris.ca |
| Sn nanoparticles/Au | -0.75 | 11 | ~60 | scholaris.ca |
Computational and Experimental Mechanistic Studies of CO2 Reduction
Understanding the mechanism by which sulfide-derived tin catalysts enhance CO2 reduction is key to designing even better catalysts. This has been explored through a combination of computational modeling and experimental analysis.
Computational Studies: Density functional theory (DFT) calculations have been instrumental in revealing the role of sulfur. scholaris.cafudan.edu.cn These computational models show that incorporating sulfur atoms into the tin slab modifies the catalyst's electronic structure. fudan.edu.cn This modification preferentially stabilizes the key intermediate for formate production, HCOO, over the intermediate for the competing hydrogen evolution reaction or CO production (COOH). scholaris.cafudan.edu.cn The calculations indicate that the Gibbs free energy of formation for the HCOO* intermediate is significantly lower on the sulfur-doped tin surface compared to pure tin. fudan.edu.cn This energetic preference is a direct result of the presence of under-coordinated tin sites created by the partial removal of sulfur, which act as the primary catalytically active centers. scholaris.cafudan.edu.cn
Experimental Mechanistic Studies: Experimental work corroborates the computational findings. In-situ characterization techniques have been used to probe the catalyst surface during the CO2 reduction reaction. While attempts to directly observe the bound HCOO* intermediate using Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy have been challenging, the technique has successfully identified the formate product in the interfacial region. scholaris.ca
Theoretical and Computational Investigations of Tetrakis Dimethylamino Tin Systems
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic properties and reaction mechanisms of organometallic compounds, including the tin precursor tetrakis(dimethylamino)tin, often abbreviated as TDMASn. acs.orgresearchgate.net These computational studies provide fundamental insights into its behavior, particularly in processes like Atomic Layer Deposition (ALD).
Molecular Orbital Analysis of this compound
While specific molecular orbital diagrams for isolated this compound are not extensively detailed in the provided search results, the electronic structure is implicitly investigated in the context of its reactivity. DFT calculations are used to explore the interactions between the precursor and other molecules or surfaces. For instance, the reaction pathways and energetics of TDMASn with water (H₂O) are determined, which inherently involves an analysis of the frontier molecular orbitals (HOMO and LUMO) of the reacting species. acs.org The electronic structure of tin oxide (SnO₂) thin films, the product of TDMASn reactions, has been studied to understand their electrical and optical properties. researchgate.net These studies reveal that the favorable properties of ALD-grown SnO₂ are linked to changes in the electronic band structure. researchgate.net
Simulation of Reaction Pathways and Energy Landscapes
DFT calculations have been instrumental in mapping out the reaction pathways and associated energy landscapes for processes involving this compound. A key area of investigation is its use in the ALD of tin-containing thin films. acs.orgnih.govresearching.cn
For the ALD of tin oxide using TDMASn and H₂O, DFT studies have elucidated the surface chemistry on OH-terminated silicon surfaces. acs.org These calculations have provided a mechanistic understanding of the deposition process, including insights into the experimentally observed increase in growth rate at lower temperatures. acs.org It has been shown that the energetics for the reaction of TDMASn with surface hydroxyl groups are comparable to its reaction with physisorbed water molecules. acs.org
Transition state calculations have been performed to determine the activation energies for the reaction steps between TDMASn and H₂O. researchgate.netresearchgate.net One study identified four transition states with activation energies of 11.75, 7.16, 6.49, and 5.76 kcal mol⁻¹, respectively. researchgate.netresearchgate.net The interaction region indicator analysis helped to verify the reaction mechanism and visualize the breaking and formation of chemical bonds during the reaction. researchgate.netresearchgate.net
Furthermore, thermodynamic analysis using DFT has been applied to understand the self-saturation of TDMASn on an NH₂-terminated surface during the ALD of tin nitride. acs.org These calculations also shed light on the precursor condensation and surface species desorption that can occur outside the optimal ALD temperature window. acs.org
Computational Modeling of Surface Interactions and Chemisorption Processes
Computational modeling, particularly DFT, plays a crucial role in understanding the intricate surface interactions and chemisorption processes of this compound, which are fundamental to its application in thin film deposition. acs.orgscholaris.ca
Ligand Exchange on Hydroxylated Surfaces
The interaction of this compound with hydroxylated surfaces is a primary focus of computational studies, as it represents the initial step in many ALD processes. DFT calculations have shown that TDMASn readily reacts with surface hydroxyl (-OH) groups. acs.org This reaction is a ligand exchange process where a dimethylamino ligand from the TDMASn molecule reacts with a proton from a surface hydroxyl group, forming volatile dimethylamine (B145610) and a surface-bound tin species. acs.orgaip.org
Studies have investigated the Gibbs free energies of reaction for the binding of TDMASn to OH-terminated zinc oxide (ZnO) surfaces. researchgate.net This provides insight into the initial surface reactions during the growth of zinc tin oxide (ZTO). The surface thiol (-SH) group is also expected to undergo a similar ligand exchange reaction with TDMASn. researchgate.net
In situ Fourier Transform Infrared (FTIR) spectroscopy, coupled with computational analysis, has revealed that the removal of dimethylamino ligands from the surface can be incomplete during the ALD process. aip.org This has implications for the subsequent reaction cycles and the purity of the resulting film.
Activation Energies for Surface Reactions
Computational studies have quantified the activation energy barriers for various surface reactions involving this compound. These activation energies are critical for understanding the kinetics of the deposition process and for optimizing reaction conditions.
For the reaction of TDMASn on hydrogenated silicon surfaces, activation energy barriers have been calculated to be close to 20 kcal/mol for certain reaction steps. tue.nl Experimentally, it is known that these energy barriers can be overcome at low temperatures, enabling ALD of tin oxide. tue.nl
The table below summarizes some of the calculated activation energies for the reaction of TDMASn with water, as determined by transition state calculations. researchgate.netresearchgate.net
| Transition State | Activation Energy (kcal/mol) |
| TS1 | 11.75 |
| TS2 | 7.16 |
| TS3 | 6.49 |
| TS4 | 5.76 |
These values provide a quantitative basis for understanding the reaction mechanism and for designing more efficient deposition processes.
Comparative Analysis with Analogous Metal Amido Precursors in Materials Science
Contrasting Tetrakis(dimethylamino)tin with Tetrakis(dimethylamido)titanium (TDMAT) and Related Group 4 Amides
The most common analogues for comparison are the Group 4 tetrakis(dimethylamido) complexes, particularly Tetrakis(dimethylamido)titanium (TDMAT), due to its widespread industrial use.
Both this compound (TDMASn) and TDMAT are highly reactive, volatile liquids used extensively as precursors in ALD and CVD processes. grandit.com.cnsigmaaldrich.com Their primary similarity lies in the shared tetrakis(dimethylamido) ligand set, which imparts high vapor pressure and reactivity. However, the difference in the central metal atom (Group 14 Tin vs. Group 4 Titanium) dictates the type of films deposited and the specific process parameters.
TDMASn is primarily used for depositing tin oxide (SnO₂) thin films. strem.com These films are of significant interest for applications such as transparent conducting oxides and gas sensors. strem.com In ALD processes, TDMASn is typically pulsed with a co-reactant like water (H₂O) or hydrogen peroxide (H₂O₂) to deposit SnO₂. researchgate.net The growth rate and film properties can be tuned by adjusting the deposition temperature, which typically ranges from 30°C to 200°C. researchgate.net
TDMAT, in contrast, is the industry-standard precursor for depositing titanium nitride (TiN) and titanium dioxide (TiO₂) films. sigmaaldrich.comentegris.comresearchgate.net TiN films are crucial as diffusion barriers and adhesion promoters in semiconductor manufacturing. entegris.com For TiN deposition, TDMAT is often used in CVD processes or with ammonia (B1221849) (NH₃) as the co-reactant in ALD. For TiO₂, a high-k dielectric material, TDMAT is paired with oxidants like water or ozone in ALD processes. researchgate.net The reactivity of TDMAT allows for low-temperature deposition, which is critical for fabricating complex, multi-layered microelectronic devices. researchgate.net
Interactive Data Table: Comparison of TDMASn and TDMAT in Deposition Processes
| Feature | This compound (TDMASn) | Tetrakis(dimethylamido)titanium (TDMAT) |
| Primary Application | Deposition of SnO₂ thin films strem.comnih.gov | Deposition of TiN and TiO₂ thin films sigmaaldrich.comentegris.comresearchgate.net |
| Common Co-Reactants | H₂O, H₂O₂ researchgate.netresearchgate.net | NH₃ (for TiN), H₂O, O₃ (for TiO₂) researchgate.net |
| Typical ALD Temp. Range | 30°C - 200°C researchgate.net | 90°C - 210°C (with H₂O for TiO₂) researchgate.net |
| Deposited Film Use | Transparent conductors, sensors strem.com | Diffusion barriers, high-k dielectrics grandit.com.cnentegris.com |
| Precursor State | Liquid sigmaaldrich.com | Liquid sigmaaldrich.com |
The reactivity of both TDMASn and TDMAT is dominated by the nature of the metal-nitrogen bond. These bonds are susceptible to cleavage by protic reagents like water or ammonia. The general reaction mechanism involves the protonation of the dimethylamido ligand to form volatile dimethylamine (B145610) (HNMe₂), which is removed as a gaseous byproduct, while the metal hydroxide (B78521) or nitride species remains on the substrate surface.
A significant challenge in processes using these precursors is the potential for incomplete ligand removal. researchgate.net Studies using in-situ Fourier Transform Infrared (FTIR) spectroscopy have shown that for TDMASn, dimethylamine can be released not only during the precursor pulse and reaction but can also persist on the surface. researchgate.net This incomplete elimination of ligands can lead to the incorporation of carbon and nitrogen impurities into the growing film, particularly at lower deposition temperatures. researchgate.net Similarly, studies on TDMAT have noted that residual ligands can affect film purity and properties. acs.org
The slightly different electronegativities and bond energies of the Sn-N and Ti-N bonds influence their reactivity. TDMAT is generally considered more reactive than TDMASn, allowing for efficient film growth at low temperatures. researchgate.net However, this high reactivity can also make it more prone to thermal decomposition, which can narrow the ideal ALD processing window. The thermal decomposition of TDMAZ, a related precursor, is noted to begin around 240°C. researchgate.net
Zirconium and Hafnium Amido Analogues
Following the trends from titanium, the heavier Group 4 analogues, Tetrakis(dimethylamido)zirconium (TDMAZ) and Tetrakis(dimethylamido)hafnium (TDMAH), are critical precursors for their respective high-k dielectric oxides, zirconium dioxide (ZrO₂) and hafnium oxide (HfO₂). chemicalbook.comchemicalbook.com These oxides are essential for manufacturing modern CMOS transistors, replacing silicon dioxide as the gate insulator to enable further device scaling.
TDMAZ and TDMAH are used in ALD processes, typically with water or ozone as the oxygen source, to grow highly conformal and uniform oxide films. researchgate.netchemicalbook.comsigmaaldrich.com TDMAH, for example, can be used to deposit HfO₂ thin films for advanced semiconductor devices. sigmaaldrich.com It is also employed for depositing hafnium nitride (Hf₃N₄) with ammonia or hafnium sulfide (B99878) (HfS₂) with hydrogen sulfide. sigmaaldrich.commdpi.com Like TDMAT, these precursors are favored for their volatility and reactivity, which enable low-temperature deposition compatible with sensitive substrates. researchgate.netsigmaaldrich.com
Interactive Data Table: Comparison of Group 14 and Group 4 Tetrakis(dimethylamido) Precursors
| Precursor | Central Metal | Group | Primary Deposited Material | Key Application Area |
| TDMASn | Sn | 14 | SnO₂ strem.com | Transparent Conductors strem.com |
| TDMAT | Ti | 4 | TiN, TiO₂ sigmaaldrich.comentegris.com | Diffusion Barriers, Dielectrics entegris.comresearchgate.net |
| TDMAZ | Zr | 4 | ZrO₂ chemicalbook.com | High-k Gate Dielectrics researchgate.netchemicalbook.com |
| TDMAH | Hf | 4 | HfO₂, HfN, HfS₂ chemicalbook.comsigmaaldrich.commdpi.com | High-k Gate Dielectrics chemicalbook.comsigmaaldrich.com |
General Principles and Trends in Group 14 and Transition Metal Amido Chemistry
The comparative analysis of TDMASn and its Group 4 counterparts reveals several overarching principles in metal amido chemistry for materials science.
High Reactivity and Volatility : The use of dimethylamido ligands is a common strategy to create volatile and highly reactive metal precursors. The M-N bond is readily cleaved by various co-reactants, enabling deposition processes at lower temperatures than those required for precursors with more robust ligands (e.g., metal halides). rsc.org This trend has led to amides becoming one of the most applied precursor classes in new ALD processes. aip.org
Application-Driven Precursor Choice : The choice of the central metal atom is entirely dictated by the desired film composition and its application. TDMASn is selected for tin-based electronics, while the Group 4 amides (TDMAT, TDMAZ, TDMAH) are indispensable for the titanium, zirconium, and hafnium-based dielectrics and barriers required in microelectronics. grandit.com.cnstrem.comresearchgate.net
Ligand Byproducts and Impurities : A universal characteristic and challenge is the chemistry of the amido ligand itself. While the formation of volatile dimethylamine is the desired reaction pathway, incomplete reactions can lead to carbon and nitrogen contamination in the deposited films. researchgate.net The extent of this contamination is highly dependent on process conditions such as temperature and the choice of co-reactant.
Trend Towards Heteroleptic Ligands : While homoleptic precursors like TDMASn and TDMAT (containing only one type of ligand) are common, there is a growing trend in precursor development towards heteroleptic complexes. aip.org These feature a mix of different ligands on the central metal atom, a strategy used to fine-tune properties like volatility, thermal stability, and reactivity to optimize the deposition process further.
Future Research Directions and Emerging Applications of Tetrakis Dimethylamino Tin Chemistry
Development of Next-Generation Precursors with Enhanced Stability and Reactivity Control
Tetrakis(dimethylamino)tin (TDMASn) is a key precursor for depositing tin-containing thin films via processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). smolecule.comgelest.com However, its thermal stability can be a limiting factor, as degradation at higher temperatures can impact film properties and device performance. nih.govresearcher.life Research indicates that TDMASn can decompose into bis(dimethylamido)tin(II), which can alter the electronic properties of the resulting tin oxide films. nih.govresearcher.life
Future research will likely focus on the rational design of novel tin precursors with improved thermal stability and tailored reactivity. This involves modifying the ligand sphere of the tin center to influence volatility, decomposition pathways, and reactivity with co-reagents. The ideal next-generation precursor should exhibit sufficient volatility for vapor-phase delivery while maintaining stability to prevent premature decomposition in the delivery lines or on the substrate surface. rsc.org
Key areas of development include:
Ligand Modification: Introducing bulkier or more electron-donating/withdrawing groups to the amino ligands can sterically protect the metal center and alter its electronic properties, thereby enhancing thermal stability and tuning reactivity.
Alternative Ligand Systems: Exploring different classes of ligands beyond simple amides, such as amidinates, guanidinates, or beta-diketiminates, could lead to precursors with more robust thermal properties and cleaner decomposition pathways. researchgate.net
Heteroleptic Precursors: Designing precursors with a mix of different ligands could offer a finer degree of control over reactivity and material properties.
The development of these advanced precursors is crucial for achieving higher quality films with lower impurity levels, which is essential for the fabrication of next-generation electronic devices. rsc.org
Expanding Catalytic Applications Beyond CO2 Reduction
While the primary application of this compound is in materials deposition, there is growing interest in exploring its catalytic potential and that of related tin compounds. Tin catalysts are known for their activity in various organic transformations, including Baeyer-Villiger oxidations, Mannich reactions, and esterification reactions. alfachemic.comwikipedia.org The Lewis acidic nature of the tin center in compounds like tin tetrachloride (SnCl₄) is key to its catalytic activity. wikipedia.org
Future research aims to expand the catalytic applications of this compound and its derivatives beyond CO2 reduction. researchgate.net The presence of the reactive tin-nitrogen bonds in TDMASn offers unique opportunities for catalysis.
Potential areas for expanded catalytic applications include:
Transamidation Reactions: The ability of metal amido complexes to participate in amine-amide exchange suggests potential applications in transamidation reactions, which are important in organic synthesis. acs.org
Polymerization Catalysis: Organotin compounds have been investigated as catalysts for polymerization reactions. The specific ligand environment in TDMASn could be tuned to control polymer chain growth and properties.
Hydroboration and Hydrosilylation: Tin complexes have shown catalytic activity in the hydroboration and hydrosilylation of unsaturated organic molecules, which are fundamental reactions in organic synthesis. researchgate.net
A deeper understanding of the reaction mechanisms will be crucial for designing more efficient and selective tin-based catalysts for a broader range of chemical transformations.
Advanced In-Situ Characterization Techniques for Mechanistic Elucidation
A thorough understanding of the surface chemistry and reaction mechanisms during ALD and CVD is essential for optimizing film growth and properties. Advanced in-situ characterization techniques are critical for providing real-time insights into the complex processes occurring at the gas-solid interface.
For this compound, in-situ techniques such as quartz crystal microbalance (QCM) and quadrupole mass spectrometry (QMS) have been employed to study the growth mechanism of tin oxide films. researchgate.netnorthwestern.edu These studies help to understand the self-limiting nature of the ALD process and to identify reaction byproducts. researchgate.net
Future research will increasingly rely on a suite of advanced in-situ and operando characterization techniques to unravel the intricate details of TDMASn chemistry:
Vibrational Spectroscopy: Techniques like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can provide information about the surface species present during different stages of the deposition process.
X-ray Photoelectron Spectroscopy (XPS): In-situ XPS can be used to monitor the chemical state and composition of the growing film in real-time. nih.gov
Synchrotron-Based Techniques: Techniques like grazing-incidence X-ray diffraction (GIXRD) and X-ray absorption spectroscopy (XAS) can provide detailed information about the crystal structure and local bonding environment of the film as it forms.
By combining the data from these advanced techniques with computational modeling, researchers can develop a comprehensive, atomistic-level understanding of the reaction pathways, which is crucial for the rational design of new precursors and deposition processes.
Integration of this compound Derived Materials into Novel Device Architectures
Materials derived from this compound, particularly tin oxide (SnO₂), are being integrated into a wide array of novel device architectures due to their favorable electronic and optical properties. rsc.org SnO₂ is a wide-bandgap semiconductor that can be made transparent and conductive, making it a key material in various optoelectronic applications. northwestern.eduresearchgate.net
Emerging applications and novel device architectures include:
Flexible Electronics: The ability to deposit high-quality SnO₂ films at low temperatures using TDMASn makes it suitable for flexible electronic devices, where temperature-sensitive polymer substrates are often used. pmarketresearch.comresearchgate.net
Perovskite Solar Cells: TDMASn-derived SnO₂ is widely used as an electron transport layer (ETL) in perovskite solar cells, contributing to high power conversion efficiencies. pmarketresearch.comacs.org Future research will focus on optimizing the SnO₂ layer and its interfaces to further improve device performance and stability. researchgate.netresearchgate.net
Transparent Conductive Oxides (TCOs): SnO₂ is a promising alternative to the more expensive indium tin oxide (ITO) for use as a transparent conductive oxide in displays and solar cells. pmarketresearch.comresearchgate.net
Transistors: Tin oxide thin films are being explored as the channel material in thin-film transistors (TFTs), which are the building blocks of modern electronics. smolecule.com
Energy Storage: TDMASn-derived tin oxide coatings are being investigated for use in lithium-ion battery anodes to improve cycle stability. pmarketresearch.com
The table below summarizes some of the key properties and applications of TDMASn-derived tin oxide in various device architectures.
| Property | Device Application | Reference |
| High Electron Mobility | Perovskite Solar Cells, Transistors | smolecule.compmarketresearch.com |
| High Transparency | Transparent Conductive Oxides, Flexible Electronics | pmarketresearch.comresearchgate.net |
| Low-Temperature Deposition | Flexible Electronics, Perovskite Solar Cells | pmarketresearch.comresearchgate.net |
| Conformal Coating | 3D NAND Flash Memory | pmarketresearch.com |
| Improved Cycle Stability | Lithium-ion Battery Anodes | pmarketresearch.com |
Future research will focus on further improving the properties of TDMASn-derived materials and exploring their integration into even more advanced and unconventional device architectures, such as neuromorphic computing and wearable sensors.
Q & A
Q. What are the standard methodologies for synthesizing TDMASn-derived thin films via atomic layer deposition (ALD)?
TDMASn is typically used in ALD with oxidants like H₂O, O₃, or plasma at substrate temperatures ranging from 80–160°C. Key parameters include precursor pulse times (e.g., 1 s for TDMASn and H₂S), purge durations, and growth rates (0.88–1.11 Å/cycle depending on oxidant). For example, SnOx films grown with H₂O at 100°C achieve 0.88 Å/cycle, while plasma-enhanced ALD increases this to 1.11 Å/cycle . Saturation regimes must be validated by testing pulse time dependencies to ensure self-limiting reactions .
Q. How are structural and compositional properties of TDMASn-derived films characterized?
X-ray diffraction (XRD) identifies crystal phases (e.g., amorphous SnSx below 120°C, hexagonal SnS₂ at 140–150°C, and orthorhombic SnS above 160°C) . Field-emission scanning electron microscopy (FE-SEM) reveals surface morphology (smooth vs. rectangular grains) , while XPS and UPS analyze electronic structures (e.g., Sn 3d orbital states influencing conductivity) . Optical absorption spectroscopy measures bandgap shifts (e.g., 1.7–2.1 eV for SnSx) .
Q. Why is TDMASn preferred over halogenated precursors for low-temperature ALD?
Unlike SnCl₄ or SnI₄, TDMASn enables SnOx deposition below 300°C without corrosive byproducts. This reduces thermal budget and substrate compatibility issues, critical for flexible electronics and temperature-sensitive perovskites .
Advanced Research Questions
Q. How does deposition temperature influence phase transitions and electronic properties in TDMASn-based ALD?
Temperature dictates crystallinity: amorphous films (<120°C) exhibit higher defect densities, while crystalline SnS₂ (140–150°C) and SnS (>160°C) show distinct bandgaps and conductivity. UPS data reveal unsaturated Sn 3d states in SnS₂ edges, enhancing carrier mobility . Methodologically, cross-correlating XRD with Hall effect measurements can resolve structure-property relationships .
Q. What experimental approaches address contradictions in reported electrical conductivities of SnOx films?
Discrepancies arise from oxidant choice (H₂O vs. O₃), post-annealing conditions, and interfacial defects. For instance, O₃-grown SnOx may form oxygen vacancies, increasing conductivity, while H₂O-based films require post-deposition annealing to reduce trap states . Statistical Design of Experiments (DoE) can isolate variables like oxidant partial pressure and thermal history .
Q. How do seed layers (e.g., Al₂O₃) enhance nucleation and growth of TDMASn-derived films?
Sub-nanometer Al₂O₃ seed layers improve adhesion and reduce incubation cycles in ALD by providing hydroxyl-rich surfaces for precursor chemisorption. This is critical for achieving uniform SnOx films at low temperatures (50–80°C), as demonstrated by 1.2 Å/cycle growth rates with minimal surface roughness .
Q. What strategies optimize TDMASn ALD for heterostructure integration in perovskite solar cells?
SnOx electron transport layers (ETLs) require precise thickness control (<10 nm) and low defect densities. In-situ ellipsometry monitors growth, while plasma-enhanced ALD at 80°C balances conductivity and transparency. Interfacial engineering (e.g., SnOx/Ag/SnOx electrodes) reduces contact resistance in inverted perovskite architectures .
Methodological Guidelines
- ALD Parameter Optimization : Validate pulse/purge times via saturation curves to avoid precursor condensation or incomplete reactions .
- Post-Deposition Analysis : Combine XRD with TEM for nanoscale crystallinity mapping and XPS for oxidation state quantification .
- Contradiction Resolution : Use combinatorial ALD libraries to screen temperature-oxidant interactions and employ DFT simulations to model defect energetics .
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